

# Efficacy of Piroxantrone compared to Iloxantrone in preclinical models.

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## Compound of Interest

Compound Name: Piroxantrone

Cat. No.: B10859930

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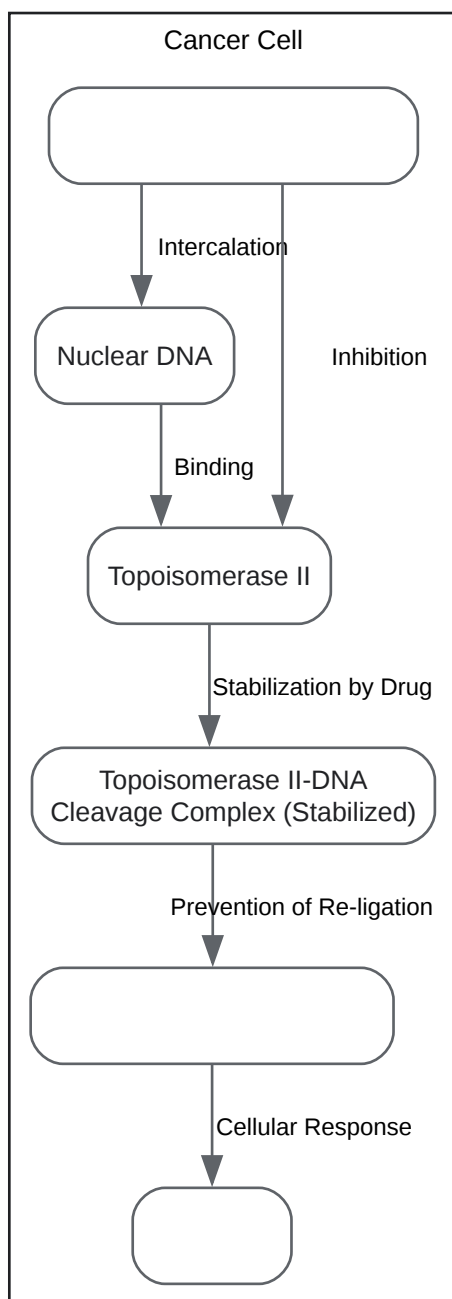
## Piroxantrone vs. Iloxantrone: A Preclinical Efficacy Comparison

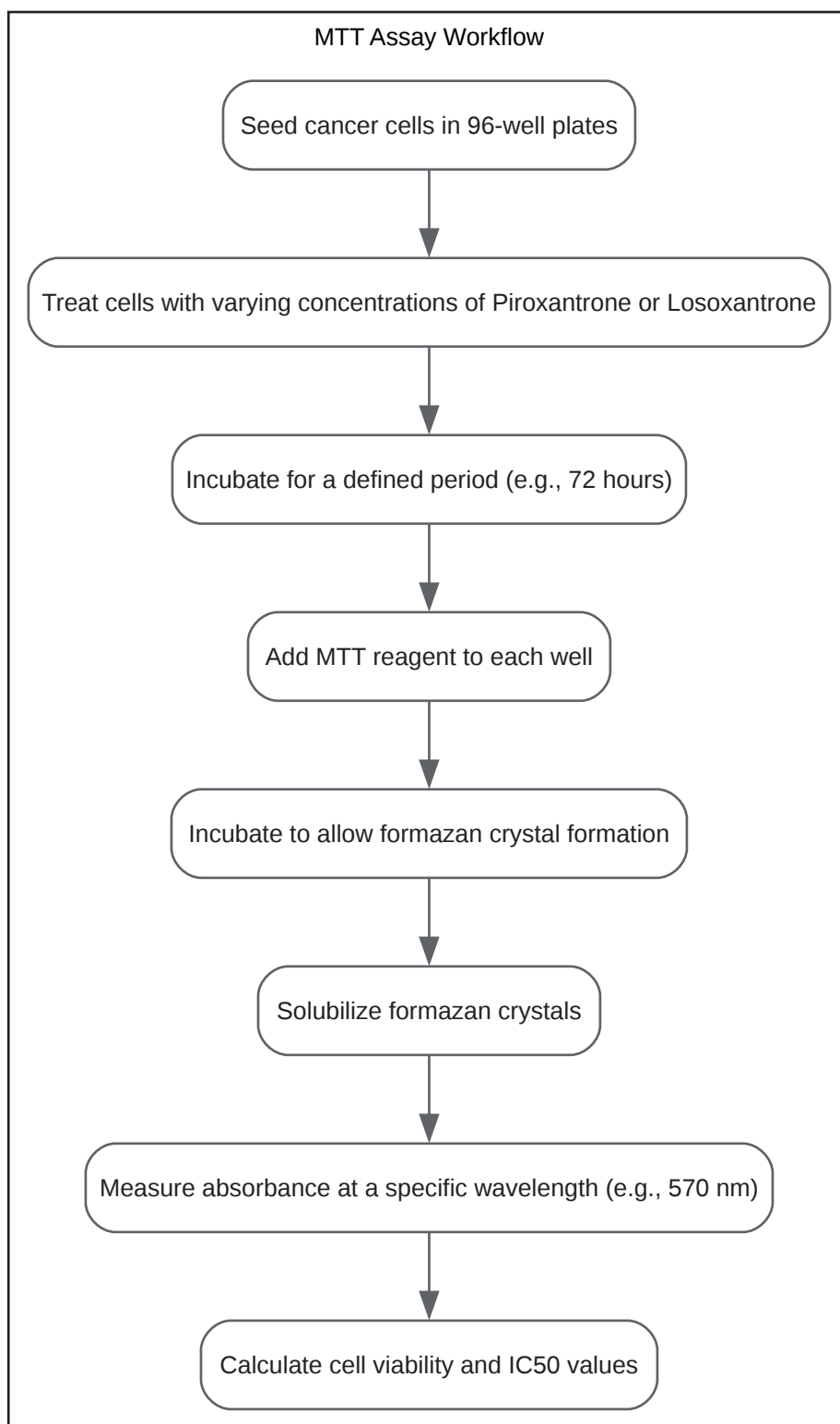
A detailed guide for researchers and drug development professionals on the preclinical performance of two promising anthrapyrazole anticancer agents.

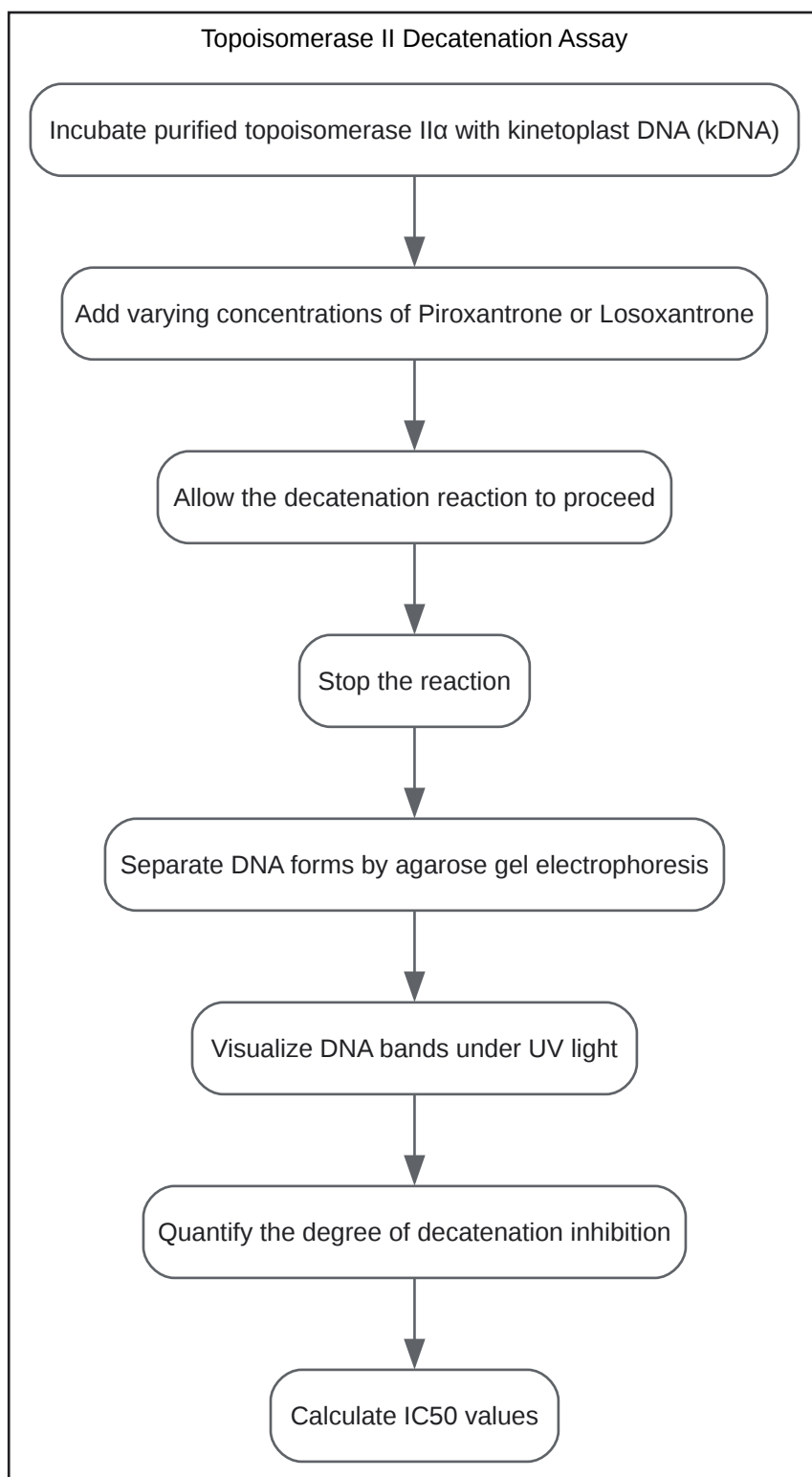
**Piroxantrone** and Iloxantrone, both members of the anthrapyrazole class of chemotherapeutic agents, have emerged as potential alternatives to traditional anthracyclines, aiming to offer a comparable or improved anti-tumor efficacy with a more favorable safety profile, particularly concerning cardiotoxicity. This guide provides an objective comparison of their preclinical efficacy, drawing upon available experimental data to inform further research and development.

## Mechanism of Action: Targeting Topoisomerase II

Both **piroxantrone** and Iloxantrone exert their cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA cleavage complex, these agents prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.







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